Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is an important inhibitory neurotransmitter in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism Of Action
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical And Physiological Effects
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the risk of seizures. It has also been shown to have potential anti-addictive effects by reducing the craving for drugs of abuse such as cocaine and alcohol. In addition, Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide has been shown to have potential anxiolytic and antidepressant effects.
Advantages And Limitations For Lab Experiments
One advantage of using Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows for precise control over GABA levels in the brain and can help researchers better understand the role of GABA in various neurological and psychiatric disorders. One limitation of using Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in lab experiments is its potential toxicity at high doses, which can limit its therapeutic potential.
Future Directions
1. Further studies are needed to determine the optimal dosage and duration of treatment with Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in various neurological and psychiatric disorders.
2. Studies are needed to determine the long-term safety and efficacy of Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in humans.
3. Further research is needed to explore the potential anti-addictive effects of Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide and its mechanism of action.
4. Studies are needed to determine the potential of Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
5. Further research is needed to explore the potential of Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide as a tool for studying the role of GABA in various physiological and pathological processes.
Synthesis Methods
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with diethyl phosphite, followed by the reaction of the resulting intermediate with 3-nitrobenzaldehyde hydrazone. The final product is obtained through acid-catalyzed cyclization of the intermediate.
Scientific Research Applications
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the risk of seizures.
properties
CAS RN |
135689-16-6 |
---|---|
Product Name |
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide |
Molecular Formula |
C21H16Cl2N3O4P |
Molecular Weight |
476.2 g/mol |
IUPAC Name |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H16Cl2N3O4P/c22-16-4-8-19(9-5-16)31(30,20-10-6-17(23)7-11-20)14-21(27)25-24-13-15-2-1-3-18(12-15)26(28)29/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI Key |
QTZPMXAUGOOTMX-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
synonyms |
2-bis(4-chlorophenyl)phosphoryl-N-[(3-nitrophenyl)methylideneamino]ace tamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.